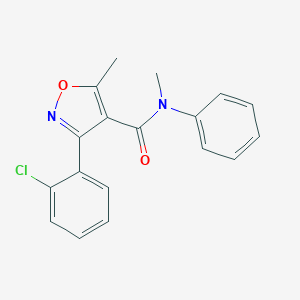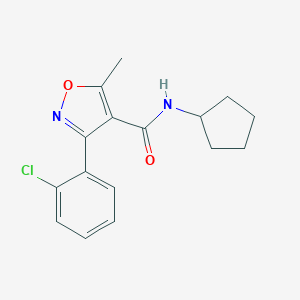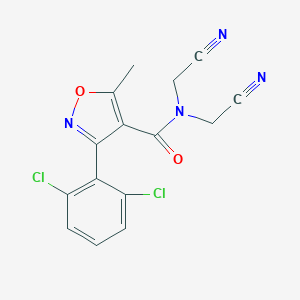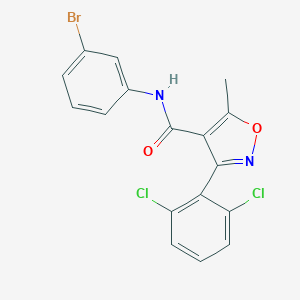![molecular formula C22H20N4O3 B416096 6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 331862-15-8](/img/structure/B416096.png)
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a ring assembly and a pyranopyrazole.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Activities
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a closely related compound, is explored for its role in synthesizing various pyrano[2,3-c]pyrazole derivatives. These derivatives have demonstrated antimicrobial activity, highlighting their potential in medicinal chemistry (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012). Similarly, another study explored its utility as a precursor for creating pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, evaluating their antiviral properties against Herpes Simplex Virus (Shamroukh, Zaki, Morsy, Abdel‐Motti, & Abdel-Megeid, 2007).
Synthetic Organic Chemistry
The utility of 6-amino-1,4dihydropyrano[2,3-c]-pyrazole-5-carbonitriles in synthetic organic chemistry is notable. These compounds serve as building blocks for developing biologically important heterocyclic compounds, showcasing their versatility in chemical synthesis (Patel, 2017).
Corrosion Inhibition
Pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been synthesized and investigated as inhibitors for mild steel corrosion. These studies demonstrate their efficacy in protecting against corrosion in acidic environments, highlighting their potential in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Green Chemistry and Eco-Friendly Synthesis
The synthesis of 6-amino-2H,4H-pyrano[2,3-с]pyrazole-5-carbonitriles has been achieved using environmentally friendly methods. These methods avoid toxic catalysts and solvents, aligning with the principles of green chemistry (Bhosle, Khillare, Dhumal, & Mane, 2016).
Antimicrobial, Antioxidant, and Antiproliferative Activities
Recent studies have synthesized new derivatives containing the pyrano[2,3-c]pyrazole moiety, demonstrating potent antibacterial, antifungal, antioxidative, and cytotoxic effects against various cancer cells. This indicates the potential of these compounds in therapeutic applications (Ali et al., 2021).
Green Corrosion Inhibitors
Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been synthesized as green corrosion inhibitors for mild steel. Their effectiveness, confirmed through experimental and theoretical techniques, underscores their potential in corrosion protection (Gupta et al., 2018).
Propiedades
Número CAS |
331862-15-8 |
|---|---|
Nombre del producto |
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Fórmula molecular |
C22H20N4O3 |
Peso molecular |
388.4g/mol |
Nombre IUPAC |
6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O3/c1-13-18-19(15-10-7-11-17(27-2)20(15)28-3)16(12-23)21(24)29-22(18)26(25-13)14-8-5-4-6-9-14/h4-11,19H,24H2,1-3H3 |
Clave InChI |
NMWKXTVRWVZUGE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chlorophenyl)-4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416017.png)

![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B416021.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B416022.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B416026.png)
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B416029.png)
![4-Benzyl-1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B416031.png)

![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)

![(4-Benzylpiperazin-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B416035.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B416036.png)